2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride
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Overview
Description
2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran, piperazine, and pyridine
Preparation Methods
The synthesis of 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride involves multiple steps. The process typically starts with the preparation of the benzopyran core, followed by the introduction of the piperazine and pyridine moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride stands out due to its unique combination of structural features. Similar compounds include:
2H-1-Benzopyran-6-ol,2-ethyl-3,4-dihydro-2,8-dimethyl-(9CI): This compound shares the benzopyran core but differs in the substituents attached to the core structure.
2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-(Z)-2-butenedioate: This compound has a similar backbone but lacks the piperazine and pyridine moieties, resulting in different chemical and biological properties.
Properties
CAS No. |
136604-19-8 |
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Molecular Formula |
C25H37ClN4O2 |
Molecular Weight |
461 g/mol |
IUPAC Name |
2-[[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C25H36N4O2.ClH/c1-6-26-21-8-7-11-27-24(21)29-14-12-28(13-15-29)16-25(5)10-9-20-19(4)22(30)17(2)18(3)23(20)31-25;/h7-8,11,26,30H,6,9-10,12-16H2,1-5H3;1H |
InChI Key |
JTNGSVGIECDKCP-UHFFFAOYSA-N |
SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C.Cl |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C.Cl |
Synonyms |
2H-1-benzopyran-6-ol,2-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-(Z)-2-butenedioate U 78518E U 78518F U-78518E U-78518F U78518F |
Origin of Product |
United States |
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